molecular formula C21H22N2O4 B2953871 N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034442-16-3

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2953871
CAS RN: 2034442-16-3
M. Wt: 366.417
InChI Key: VIJGCGSYQMQORW-UHFFFAOYSA-N
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Description

“N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H and 13C-NMR, and MS spectra .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzofuran compounds are often involved in reactions such as acylation .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound belongs to a class of chemicals that can be synthesized through amide formation by decarboxylative condensation, involving hydroxylamines and α-ketoacids. This process highlights its potential in creating amide bonds, which are crucial in pharmaceuticals and material sciences. The study by Ju et al. (2011) demonstrates this methodology, emphasizing the relevance of amide bond formation in organic synthesis Ju et al., 2011.

  • The research on benzofuran compounds, such as the synthesis and antimicrobial activity of benzofuran derivatives by Koca et al. (2005), showcases the diverse chemical reactivity and potential biological activity of benzofuran-containing compounds. These studies indicate that benzofuran derivatives can serve as valuable scaffolds in drug discovery, particularly for developing new antimicrobial agents Koca et al., 2005.

Applications in Material Science

  • Benzofuran derivatives have been explored for their dielectric and thermal properties, as demonstrated by Çelik and Coskun (2018). Their work on methacrylate polymers bearing chalcone side groups, including benzofuran components, provides insights into the potential of these compounds in developing new materials with specific electrical and thermal characteristics Çelik & Coskun, 2018.

Biological and Pharmacological Potential

  • The exploration of benzofuran derivatives for their antimicrobial activity suggests potential pharmacological applications. For instance, the study by Koca et al. explores the synthesis and antimicrobial activity of novel benzofuran derivatives, highlighting their effectiveness against specific pathogens. This underscores the potential of such compounds in developing new antimicrobial drugs Koca et al., 2005.

  • Additionally, benzofuran derivatives have been identified as potent α-amylase inhibitors and radical scavengers, as reported by Ali et al. (2020). Their research into benzofuran-2-yl(phenyl)methanone derivatives provides a foundation for developing new treatments for conditions such as diabetes, by inhibiting enzymes like α-amylase involved in carbohydrate metabolism Ali et al., 2020.

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, inhibiting its tyrosine kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby downregulating the signal transduction pathways which lead to DNA synthesis and cell proliferation.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway and the RAS/RAF/MAPK pathway, which are critical for cell survival and proliferation . By inhibiting EGFR, the compound reduces the activation of these pathways, thereby exerting its anticancer effects.

Result of Action

The compound’s inhibition of EGFR leads to a decrease in cancer cell proliferation . This is due to the reduced activation of pathways critical for cell survival and proliferation. Therefore, the compound has potential as an anticancer agent.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could involve further exploration of the properties and potential applications of this compound. This could include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14(15-8-4-3-5-9-15)23-20(25)19(24)22-13-21(2,26)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,26H,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJGCGSYQMQORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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